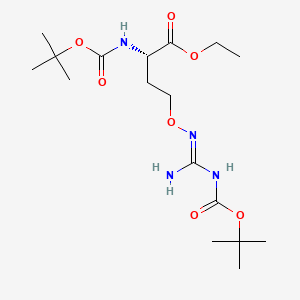
ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The resulting Boc-protected amine is then coupled with other reactants to form the desired compound.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as 1-alkyl-3-methylimidazolium cation-based ionic liquids can enhance the efficiency of the Boc protection process . These methods allow for the large-scale production of Boc-protected compounds with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of peptides and other complex molecules . In biology, it is used to study enzyme mechanisms and protein interactions. In medicine, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is protonated, leading to the formation of a tert-butyl cation, which is then eliminated . This deprotection step is crucial in peptide synthesis, allowing for the selective removal of the protecting group without affecting other functional groups.
Comparison with Similar Compounds
Ethyl (S)-11-((tert-butoxycarbonyl)amino)-6-imino-2,2-dimethyl-4-oxo-3,8-dioxa-5,7-diazadodecan-12-oate can be compared to other Boc-protected compounds such as ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate . While both compounds feature a Boc-protected amino group, their structures and applications differ. The unique structure of this compound makes it particularly useful in the synthesis of specific peptides and biologically active molecules.
Properties
Molecular Formula |
C17H32N4O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl (2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C17H32N4O7/c1-8-25-12(22)11(19-14(23)27-16(2,3)4)9-10-26-21-13(18)20-15(24)28-17(5,6)7/h11H,8-10H2,1-7H3,(H,19,23)(H3,18,20,21,24)/t11-/m0/s1 |
InChI Key |
PZMJOLYZNPGTKT-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCO/N=C(\N)/NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C(CCON=C(N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


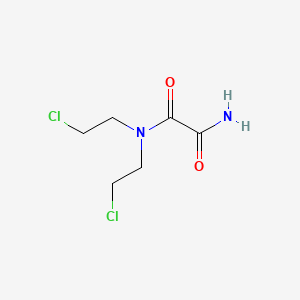




![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)
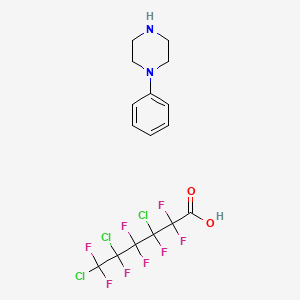


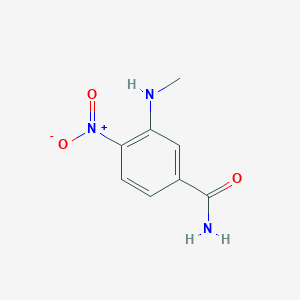
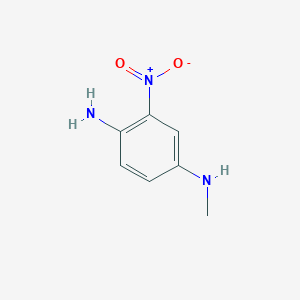
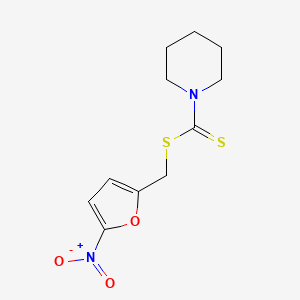
![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
